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This technical guide provides a comprehensive overview of the spectroscopic data for 4-
ethyloctane, a branched alkane of interest in various fields of chemical research. The
document, intended for researchers, scientists, and professionals in drug development, details
the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-ethyloctane. Due to the
limited availability of experimental NMR data, the *H and 3C NMR data presented below are
predicted values generated using computational methods.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data (Predicted)

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b094392?utm_src=pdf-interest
https://www.benchchem.com/product/b094392?utm_src=pdf-body
https://www.benchchem.com/product/b094392?utm_src=pdf-body
https://www.benchchem.com/product/b094392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (5, o Coupling Constant
Protons Multiplicity

ppm) (3, Hz)
CHs (terminal, octane

_ 0.89 t 7.1

chain)
CHs (terminal, ethyl

0.86 t 7.4
group)
CHz (octane chain) 1.25-1.35 m
CHz (ethyl group) 1.25-1.35 m
CH (methine) 1.25-1.35 m

Note: The predicted *H NMR spectrum of 4-ethyloctane shows significant signal overlap in the
aliphatic region, which is characteristic of branched alkanes.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data (Predicted)

Carbon Chemical Shift (o, ppm)
Ci 14.2
Cc2 23.1
C3 30.0
C4 40.0
C5 30.0
C6 23.1
Cc7 14.2
C8 10.8
cr 26.5
c2 10.8
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Infrared (IR) Spectroscopy Data

The following major absorption bands are observed in the gas-phase IR spectrum of 4-

ethyloctane.[1][2][3]

Wavenumber (cm—?)

Vibrational Mode

2960 - 2850 C-H stretch (alkane)
1465 C-H bend (methylene)
1378 C-H bend (methyl)

Mass Spectrometry (MS) Data

The mass spectrum of 4-ethyloctane is characterized by fragmentation patterns typical of

branched alkanes. The major fragments observed are listed below.[1][4]

miz Relative Intensity (%) Proposed Fragment
57 100 [CaHo]*

43 85 [C3H7]*

71 60 [CsH11]*

29 45 [C2Hs]*

85 30 [CeH13]*

113 5 [CsH17]* (M-C2Hs)

142 <1 [C10H22]* (Molecular lon)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of 4-ethyloctane is prepared in a deuterated solvent, typically chloroform-d (CDCls),
and transferred to a 5 mm NMR tube. *H and 3C NMR spectra are acquired on a high-field
NMR spectrometer (e.g., 400 MHz or higher). For *H NMR, standard acquisition parameters
are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For 13C
NMR, proton decoupling is employed to simplify the spectrum and enhance sensitivity.
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The infrared spectrum of 4-ethyloctane can be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). Alternatively, the spectrum can be recorded in the gas phase by introducing
the sample into a gas cell. The spectrum is typically recorded over the range of 4000 to 400
cm™i.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. The 4-ethyloctane sample is
injected into the GC, where it is vaporized and separated from any impurities. The separated
compound then enters the mass spectrometer's ion source, where it is ionized, commonly by
electron impact (El) at 70 eV. The resulting ions are then separated by their mass-to-charge
ratio (m/z) in a mass analyzer and detected.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-ethyloctane.
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Caption: Workflow for the spectroscopic analysis of 4-ethyloctane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. Octane, 4-ethyl- [webbook.nist.gov]
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 To cite this document: BenchChem. [Spectroscopic Data for 4-Ethyloctane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094392#spectroscopic-data-for-4-ethyloctane-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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